Basicity (pKa) Comparison: Pyridine vs Picolines
Pyridine exhibits lower basicity than 2-methylpyridine, as reflected in the pKa values of their conjugate pyridinium salts. Pyridine has a pKa of 5.25, while 2-methylpyridine has a pKa of 5.94 [1]. The pKa order across the methylpyridine series is 3-methylpyridine (5.68) < pyridine (5.25) < 4-methylpyridine (6.02) < 2-methylpyridine (5.94) based on literature values [2].
| Evidence Dimension | Conjugate acid pKa (aqueous solution) |
|---|---|
| Target Compound Data | pKa = 5.25 (pyridine) |
| Comparator Or Baseline | 2-methylpyridine pKa = 5.94; 3-methylpyridine pKa = 5.68; 4-methylpyridine pKa = 6.02 |
| Quantified Difference | ΔpKa = +0.69 (2-methylpyridine more basic); 4-methylpyridine most basic (pKa 6.02) |
| Conditions | Aqueous solution at 25 °C |
Why This Matters
The lower basicity of pyridine compared to 2-methylpyridine directly impacts its utility as a base catalyst and acid scavenger in synthetic chemistry; users requiring weaker base strength for pH-sensitive reactions should select pyridine.
- [1] 2-Methylpyridine. Wikipedia. pKa of conjugate acid: 2-methylpyridine 5.94, pyridine 5.25. View Source
- [2] Lee I, Kim CK, Han IS, et al. Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. J Phys Chem A. 1999;103(34):7302-7307. View Source
